molecular formula C11H16N2O2S B13623509 3-(Piperidin-4-yl)benzene-1-sulfonamide

3-(Piperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B13623509
M. Wt: 240.32 g/mol
InChI Key: CZGDZKSNZMNZOD-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzene-1-sulfonamide is a compound that features a piperidine ring attached to a benzene sulfonamide group. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The sulfonamide group is known for its presence in many drugs, particularly antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)benzene-1-sulfonamide typically involves the reaction of piperidine with benzene sulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that are common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of many sulfonamide antibiotics, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine itself, piperidinone, and substituted piperidines.

    Sulfonamide derivatives: Compounds such as sulfanilamide, sulfamethoxazole, and other sulfonamide antibiotics.

Uniqueness

3-(Piperidin-4-yl)benzene-1-sulfonamide is unique due to the combination of the piperidine ring and the benzene sulfonamide group This structural combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

3-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H2,12,14,15)

InChI Key

CZGDZKSNZMNZOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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